molecular formula C12H14ClNO2 B296308 N-allyl-2-(3-chlorophenoxy)propanamide

N-allyl-2-(3-chlorophenoxy)propanamide

Cat. No. B296308
M. Wt: 239.7 g/mol
InChI Key: NZCBCKBNFBWUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(3-chlorophenoxy)propanamide, also known as allylchlorophenylpropamide (ACPA), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been used in various studies to investigate the role of the endocannabinoid system in different physiological processes.

Mechanism of Action

ACPA acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by ACPA leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
ACPA has been shown to have several biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory consolidation. ACPA has also been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACPA in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise investigation of the role of the endocannabinoid system in different physiological processes. However, one of the limitations of using ACPA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.

Future Directions

There are several potential future directions for research involving ACPA. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of inflammation and immune function. ACPA has also been shown to have potential applications in the treatment of various psychiatric disorders, including anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of ACPA in these areas.

Synthesis Methods

The synthesis of ACPA involves the reaction of 3-chlorophenol with allyl bromide in the presence of potassium carbonate to yield 3-chlorophenylallyl ether. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield ACPA.

Scientific Research Applications

ACPA has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating several physiological processes, including pain, appetite, mood, and memory.

properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-prop-2-enylpropanamide

InChI

InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15)

InChI Key

NZCBCKBNFBWUII-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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